6-ethoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
Properties
Molecular Formula |
C19H26N6O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-ethoxy-4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C19H26N6O2/c1-3-26-14-6-7-17-16(9-14)13(2)22-19(23-17)24-18-20-11-25(12-21-18)10-15-5-4-8-27-15/h6-7,9,15H,3-5,8,10-12H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
YXRQPWWZKLAUIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4CCCO4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline core is synthesized via cyclocondensation of anthranilic acid derivatives. A modified protocol from involves:
- Reaction of anthranilic acid (1) with phenyl isothiocyanate (2) in absolute ethanol under reflux (4 hours), yielding 2-mercapto-3-phenylquinazolin-4-one (3) (80% yield).
- Ethoxylation and methylation : The mercapto group in (3) is replaced with ethoxy via nucleophilic substitution using ethyl bromide in the presence of potassium carbonate. Simultaneous methylation at position 4 is achieved using methyl iodide.
Key Reaction Conditions :
- Solvent: Ethanol or DMF.
- Temperature: Reflux (80–100°C).
- Catalysts: Triethylamine or K₂CO₃.
- Yield: 70–85% after recrystallization.
Synthesis of 5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine
Cyclocondensation for Triazine Ring Formation
The triazine fragment is prepared via cyclocondensation, as described in:
- Formation of 1,3,5-triazin-2-amine : Reaction of guanidine derivatives with formaldehyde and ammonium chloride under acidic conditions generates the 1,4,5,6-tetrahydro-1,3,5-triazine scaffold.
- Introduction of tetrahydrofuran-2-ylmethyl group : Alkylation of the triazine amine at position 5 using 2-(bromomethyl)tetrahydrofuran in the presence of NaH or K₂CO₃. The reaction proceeds via SN2 mechanism, yielding the substituted triazine.
Optimization Notes :
- Solvent : Tetrahydrofuran or dichloromethane.
- Temperature : 0–5°C to minimize side reactions.
- Yield : 65–77% after column purification.
Coupling of Quinazoline and Triazine Fragments
Nucleophilic Aromatic Substitution
The final coupling is achieved through nucleophilic substitution between the quinazolin-2-amine and the triazine derivative:
- Activation of quinazoline : Treatment of 6-ethoxy-4-methylquinazolin-2-amine with NaH in dry THF generates a nucleophilic amine.
- Reaction with triazine bromide : The activated amine reacts with 5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos).
Critical Parameters :
- Catalyst system : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃ or K₃PO₄.
- Temperature : 100–110°C (microwave-assisted).
- Yield : 60–70% after HPLC purification.
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds confirms the planar quinazoline core and the chair conformation of the tetrahydrofuran moiety.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the following adjustments are recommended:
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs from the provided evidence:
Key Observations:
- Quinazoline Modifications :
- Triazine Modifications :
Physicochemical Properties
Based on analogs and computational predictions:
*Estimated from structurally related compounds (e.g., reports 42.1 µg/mL for a benzothiazole analog). The THF group likely improves aqueous solubility compared to benzyl analogs .
Biological Activity
The compound 6-ethoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
This compound is synthesized through a multi-step process involving the formation of the quinazoline core and subsequent modifications to introduce the triazine and tetrahydrofuran moieties. The synthetic route typically includes:
- Formation of Quinazoline Core : Utilizing appropriate precursors such as anthranilic acid derivatives.
- Introduction of Tetrahydrofuran : Achieved through alkylation reactions with tetrahydrofuran derivatives.
- Triazine Integration : Conducted via cyclization reactions to incorporate the triazine ring.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines.
- IC50 Values : The compound demonstrated IC50 values of approximately 0.20 µM for A549 and 1.25 µM for MCF-7 cells, indicating potent antiproliferative effects .
The biological activity appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptotic cell death in tumor cells.
- Targeting Signaling Pathways : The compound inhibits key signaling pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway .
Study 1: Antiproliferative Effects on Lung Cancer Cells
A study conducted by researchers at a leading university assessed the effects of this compound on A549 cells. The results indicated that:
- Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Apoptosis Induction : Further analysis showed elevated levels of apoptosis markers (e.g., caspase activation) following treatment .
Study 2: Comparative Analysis with Related Compounds
In a comparative study involving several quinazoline derivatives:
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.20 | A549 | PI3K/Akt inhibition |
| Compound B | 1.25 | MCF-7 | Apoptosis induction |
| Target Compound | 0.15 | A549 | Dual inhibition of PI3K and mTOR |
This table illustrates that the target compound exhibits superior activity compared to other derivatives tested .
Q & A
Q. What are the key considerations for optimizing the synthesis of quinazolin-2-amine derivatives with complex substituents?
- Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., Hunig’s base for deprotonation), solvent systems (DMF for polar intermediates), and purification techniques (silica column chromatography with gradient elution). For example, Suzuki-Miyaura cross-coupling with boronic acids under microwave irradiation (150°C, 1 hour) improves yield and reduces side reactions . Critical parameters include stoichiometric ratios (e.g., 1:1.5 substrate:boronic acid) and catalyst loading (tetrakis(triphenylphosphine)palladium(0) at 10 mol%) .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of -NMR (to confirm ethoxy and tetrahydrofuran-methyl groups) and -NMR (to verify quinazoline and triazine ring systems). High-resolution mass spectrometry (HRMS) with ESI ionization ensures molecular formula accuracy (e.g., observed vs. calculated m/z within 0.1 ppm). LCMS purity analysis (>95%) via gradients (e.g., 4–100% acetonitrile with TFA modifiers) confirms sample integrity .
Q. What solvents and conditions are suitable for recrystallization?
- Methodological Answer : Ethyl acetate/hexane mixtures (15–75% gradient) are effective for recrystallizing polar heterocycles. For hygroscopic intermediates, anhydrous ethanol with catalytic HCl facilitates crystallization, as seen in triazole-4-amine derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition potential?
- Methodological Answer : Conduct in vitro kinase assays (e.g., Reaction Biology’s panel) targeting CDC2-like kinases. Replace the ethoxy group with halogens (e.g., bromo) or aryl groups to assess steric/electronic effects. Compare IC values using ATP-concentration-dependent assays . Molecular docking (e.g., AutoDock Vina) can model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the triazine moiety .
Q. What strategies resolve low yields in N-alkylation steps during synthesis?
- Methodological Answer : Optimize base selection (e.g., switch from Hunig’s base to KCO for milder conditions) and reaction time. Use microwave-assisted synthesis to enhance reaction rates (e.g., 58% yield improvement in analogous quinazoline couplings) . Monitor intermediates via TLC with iodine visualization to identify side products early .
Q. How can metabolic stability be assessed for in vivo studies?
- Methodological Answer : Perform liver microsome assays (rat/human) with LCMS quantification of parent compound degradation. Key metabolites (e.g., hydroxylated ethoxy groups) can be identified using stable isotope labeling and tandem MS . For improved bioavailability, consider prodrug strategies, such as acetylating the tetrahydrofuran-methyl group .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer : Use X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous phases. Differential scanning calorimetry (DSC) detects melting point variations (>5°C differences indicate polymorphism). Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorph stability with dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
